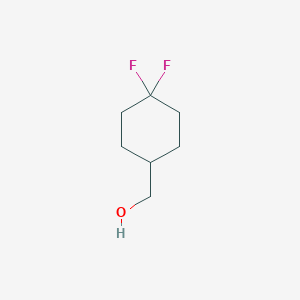

(4,4-Difluorocyclohexyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(4,4-difluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZNZSLOHZLFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611181 | |

| Record name | (4,4-Difluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-48-6 | |

| Record name | (4,4-Difluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,4-difluorocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 4,4 Difluorocyclohexyl Methanol

Functional Group Transformations of the Hydroxyl Moiety

The primary alcohol group in (4,4-Difluorocyclohexyl)methanol is the most reactive site for a variety of common organic transformations. These include oxidation, substitution to form halides, and formation of esters and ethers.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The oxidation of primary alcohols is a fundamental process in organic synthesis, yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. google.com For this compound, these transformations would lead to the corresponding 4,4-difluorocyclohexanecarbaldehyde (B1312673) and 4,4-difluorocyclohexanecarboxylic acid.

To achieve partial oxidation to the aldehyde, milder oxidizing agents are necessary to prevent overoxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to selectively stop the reaction at the aldehyde stage.

For the full oxidation to the carboxylic acid, stronger oxidizing agents are required. A common method involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI). beilstein-journals.org The reaction first forms the aldehyde, which is then further oxidized in the reaction mixture to the carboxylic acid. google.com While the direct oxidation of this compound is not extensively documented, the synthesis of 4,4-difluorocyclohexanecarboxylic acid has been reported via the hydrolysis of its corresponding ethyl ester using lithium hydroxide, achieving a high yield of 97%. chemicalbook.com

Table 1: Expected Oxidation Reactions

| Reactant | Reagent(s) | Expected Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 4,4-Difluorocyclohexanecarbaldehyde | Aldehyde |

| This compound | K₂Cr₂O₇, H₂SO₄, Heat | 4,4-Difluorocyclohexanecarboxylic acid | Carboxylic Acid |

Substitution Reactions for Halogenation (e.g., with SOCl₂, PBr₃)

The hydroxyl group of alcohols is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. youtube.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into alkyl chlorides and alkyl bromides, respectively. youtube.comrsc.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol's carbon center is chiral. rsc.org

In the reaction with thionyl chloride, the alcohol attacks the sulfur atom, displacing a chloride ion and forming a chlorosulfite intermediate which is a good leaving group. youtube.com The displaced chloride ion then acts as a nucleophile, attacking the carbon and leading to the formation of 1-(chloromethyl)-4,4-difluorocyclohexane, with sulfur dioxide and hydrogen chloride as byproducts.

Similarly, phosphorus tribromide reacts with the alcohol to form a dibromophosphite intermediate. youtube.com This activated intermediate is then attacked by a bromide ion in an Sₙ2 fashion to yield 1-(bromomethyl)-4,4-difluorocyclohexane. rsc.org

Table 2: Expected Halogenation Reactions

| Reactant | Reagent(s) | Expected Product | Product Class |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-4,4-difluorocyclohexane | Alkyl Chloride |

| This compound | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-4,4-difluorocyclohexane | Alkyl Bromide |

Esterification and Etherification Protocols

Esterification: The formation of esters from alcohols is a widely used reaction. The Fischer esterification involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst. For instance, reacting this compound with acetic acid under acidic conditions (e.g., sulfuric acid) would be expected to produce (4,4-difluorocyclohexyl)methyl acetate. mit.edunih.gov The reaction is an equilibrium, and yields can be improved by using an excess of one reactant or by removing the water formed during the reaction. Alcohols can also be acylated using more reactive carboxylic acid derivatives like acid anhydrides or acid chlorides, often in the presence of a base like pyridine. beilstein-journals.org

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. This Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. To synthesize an ether from this compound, the alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium (4,4-difluorocyclohexyl)methoxide. This alkoxide could then be reacted with an alkyl halide, for example methyl iodide, to form (4,4-difluorocyclohexyl)methyl methyl ether. molbase.comchemicalbook.com

Table 3: Expected Esterification and Etherification Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Expected Product |

|---|---|---|---|---|

| Fischer Esterification | This compound | Acetic Acid | H₂SO₄ (catalyst) | (4,4-Difluorocyclohexyl)methyl acetate |

Reactions Involving the Difluorinated Cyclohexane (B81311) Ring

While the hydroxyl group is the primary site of reactivity, the difluorinated cyclohexane ring itself possesses unique chemical properties that could be exploited in more advanced synthetic transformations.

Cycloaddition Reactions of Ring Derivatives (if applicable)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems. praxilabs.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. mdpi.com For this compound to participate in such a reaction, it would first need to be converted into a derivative containing an appropriate diene or dienophile functionality. For example, elimination reactions could potentially introduce a double bond into the cyclohexane ring, creating a 4,4-difluorocyclohexene (B13913980) derivative that could act as a dienophile. While the Diels-Alder reaction has been explored with various fluorinated substrates, specific studies involving the 4,4-difluorocyclohexene scaffold are not prominent in the surveyed literature. chemicalbook.comusbio.net

C-F Bond Activation Studies (if applicable)

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a formidable challenge in chemistry. The gem-difluoro motif in the (4,4-difluorocyclohexyl) ring represents a potential, albeit challenging, site for C-F bond functionalization. This area of research is of great interest for creating novel fluorinated molecules from existing fluorinated feedstocks. praxilabs.com Activation is typically pursued using transition-metal complexes or highly reactive main-group reagents like frustrated Lewis pairs. While the field of C-F activation is expanding, specific studies detailing the activation of the C-F bonds in the 4,4-difluorocyclohexane system are not readily found in the scientific literature.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 4,4 Difluorocyclohexyl Methanol

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the structural elucidation of molecules. By probing the interactions of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For (4,4-Difluorocyclohexyl)methanol, the proton spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring and the methylene (B1212753) group of the hydroxymethyl substituent. The chemical shifts and coupling patterns of the cyclohexane (B81311) protons would be complex due to the ring's conformational flexibility and the influence of the fluorine atoms.

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show characteristic signals for the carbon attached to the hydroxyl group, the quaternary carbon bonded to the two fluorine atoms, and the other carbons of the cyclohexane ring. The carbon signals are often split by coupling to adjacent fluorine atoms (C-F coupling), providing further structural confirmation.

¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. huji.ac.il As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR can readily confirm the presence and environment of the fluorine atoms. huji.ac.il For this compound, a single signal would be expected for the two equivalent fluorine atoms, with its chemical shift being indicative of the gem-difluorocyclohexyl moiety.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 0.5 - 4.0 | Complex multiplets for cyclohexane protons, a doublet for the CH₂OH protons, and a broad singlet for the OH proton. |

| ¹³C | 20 - 80 (aliphatic carbons), 110 - 130 (C-F) | Signals for each unique carbon, with those near the fluorine atoms showing splitting (JCF). |

| ¹⁹F | -90 to -110 (vs. CFCl₃) | A singlet, or a complex multiplet if coupled to protons over multiple bonds. |

High-Resolution Mass Spectrometry (HRMS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. For this compound (C₇H₁₂F₂O), the expected exact mass would be calculated and compared to the experimental value.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities and degradation products, even at trace levels. The compound is first separated from any non-volatile impurities, and the eluent is then introduced into the mass spectrometer to confirm the mass of the parent compound and identify any co-eluting species.

| Technique | Information Obtained | Expected Values for this compound |

| HRMS | Elemental Composition | Calculated exact mass for [M+H]⁺: 151.0929; Observed mass should be within a few ppm. |

| LC-MS | Molecular Weight Confirmation and Impurity Profiling | A prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, with minor peaks indicating impurities. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of the hydroxyl (-OH) group and the carbon-fluorine (C-F) bonds. Product specifications from suppliers confirm that the infrared spectrum of their material conforms to the expected structure. thermofisher.com

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-F | Stretching | 1000-1200 (strong) |

| C-O | Stretching | 1000-1100 |

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity of the compound is determined by the area percentage of its peak in the chromatogram. A high purity sample will show a single major peak with minimal secondary peaks.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. UPLC is particularly advantageous for resolving closely related impurities or isomers that may not be separated by conventional HPLC. The principles of separation are the same as in HPLC, but the enhanced performance allows for a more rigorous assessment of the compound's purity and isomeric composition. The use of UPLC can provide greater confidence in the quality of the this compound sample. pitt.edu

| Parameter | HPLC | UPLC |

| Stationary Phase | Typically C8 or C18 bonded silica (B1680970) particles (3-5 µm) | Sub-2 µm particles for higher efficiency |

| Mobile Phase | Gradient or isocratic mixture of water with acetonitrile or methanol | Similar to HPLC, but optimized for higher pressures |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) | UV, MS, offering higher sensitivity |

| Primary Outcome | Purity determination (% area), retention time | Higher resolution purity analysis, faster run times |

Gas Chromatography (GC)

Gas Chromatography (GC) stands as a cornerstone analytical technique for the assessment of this compound, primarily owing to the compound's volatility and thermal stability. This method is extensively utilized for purity determination, identification of synthetic by-products, and the separation of potential isomers. Commercial suppliers of this compound routinely employ GC to ensure product quality, with typical purity specifications of 97% or greater sigmaaldrich.comsigmaaldrich.com.

The primary application of GC in the analysis of this compound is to verify its purity and to identify and quantify any impurities. These impurities can include residual starting materials from the synthesis, by-products from side reactions, or isomers of the target compound. Given that the hydroxyl group on the cyclohexane ring can exist in either an axial or equatorial position, the potential for cis and trans isomers of this compound exists. GC, with its high resolving power, is an ideal technique for the separation and quantification of these isomers. A similar compound, 4-isopropylcyclohexylmethanol, is known to be produced as a mixture of cis and trans isomers, which are typically analyzed by GC google.com.

A flame ionization detector (FID) is commonly the detector of choice for the routine purity analysis of this compound due to its high sensitivity towards organic compounds and its wide linear range. For more detailed structural elucidation of unknown impurities or for confirmation of the main component's identity, GC is often coupled with a mass spectrometer (GC-MS). This combination provides not only the retention time of a compound but also its mass spectrum, which can be used to determine its molecular weight and fragmentation pattern, offering a high degree of confidence in compound identification. The analysis of other fluorinated alcohols and halogenated compounds is frequently performed using GC-MS nih.govnih.govresearchgate.netresearchgate.net.

Method development for the GC analysis of this compound would involve the careful selection of a capillary column with a suitable stationary phase. A mid-polarity column, such as one with a stationary phase of 6%-cyanopropylphenyl-94%-dimethyl polysiloxane, is often effective for the separation of polar analytes like alcohols from less polar impurities nih.gov. The temperature program, including the initial temperature, ramp rate, and final temperature, would be optimized to achieve good resolution between the main peak and any impurity or isomeric peaks within a reasonable analysis time.

Detailed Research Findings

While specific research publications detailing a validated GC method for this compound are not abundant in publicly accessible literature, the principles of GC analysis for similar compounds are well-established. For instance, the analysis of fluorotelomer alcohols has been successfully achieved using GC-MS, demonstrating the suitability of this technique for fluorinated alcohols researchgate.net. In such analyses, the choice of the stationary phase and the temperature program are critical for achieving separation.

For the analysis of this compound, a hypothetical but scientifically sound GC method would likely employ a column with a length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm. The carrier gas would typically be helium or hydrogen. The injector temperature would be set to a value that ensures complete volatilization of the sample without causing thermal degradation. The oven temperature program would likely start at a relatively low temperature to separate any volatile impurities, then ramp up to a higher temperature to elute the main component and any higher-boiling impurities.

Below is an interactive data table presenting a hypothetical set of GC parameters and expected retention times for the analysis of this compound and potential related compounds. The retention times are estimated based on the general principles of gas chromatography, where less polar and more volatile compounds elute earlier.

| Compound | Plausible Retention Time (min) | Potential Origin |

|---|---|---|

| Cyclohexanone (starting material) | 8.5 | Unreacted starting material |

| cis-(4,4-Difluorocyclohexyl)methanol | 15.2 | Product Isomer |

| trans-(4,4-Difluorocyclohexyl)methanol | 15.8 | Product Isomer |

| 4,4-Difluorocyclohexanecarbaldehyde (B1312673) (by-product) | 13.7 | Oxidation by-product |

Computational Chemistry and Molecular Modeling of 4,4 Difluorocyclohexyl Methanol Systems

Quantum Mechanical Studies of Molecular Conformation and Electronic Structure

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (4,4-Difluorocyclohexyl)methanol. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.

Conformational analysis of the difluorocyclohexane ring is a key aspect of these studies. The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) significantly influences the puckering of the cyclohexane (B81311) ring and the preferred orientation of the hydroxymethyl group. QM calculations can determine the relative energies of different chair and boat conformations, as well as the rotational barriers around the C-C and C-O bonds. Studies on similar fluorinated cyclohexanes have shown that fluorine substitution has a profound impact on molecular conformation. acs.orgsoton.ac.uk For instance, the gauche effect of fluorine can stabilize certain conformations over others. In the case of this compound, the axial and equatorial positions of the hydroxymethyl group lead to distinct conformers with different energies and dipole moments.

Electronic structure analysis through QM provides valuable data on atomic charges, bond orders, and molecular orbitals. The high electronegativity of the fluorine atoms creates a significant dipole moment in the molecule, influencing its intermolecular interactions. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can offer insights into the molecule's reactivity, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (degrees) |

| Equatorial-Methanol | 0.00 | 2.5 | C3-C4-C1-C6: 55.2 |

| Axial-Methanol | 1.25 | 1.8 | C3-C4-C1-C6: -54.8 |

| Note: Data is hypothetical and for illustrative purposes, as specific computational studies on this exact molecule were not found in the search results. Values would be determined through methods like DFT calculations (e.g., B3LYP/6-31G).* |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound in different environments, such as in solution.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent affects the conformational preferences of the cyclohexane ring and the hydroxymethyl group. The simulations can track the transitions between different chair and boat conformations and the rotation of the side chain, providing a statistical distribution of the accessible conformations. This is crucial for understanding the molecule's behavior in real-world chemical and biological systems.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can characterize the hydrogen bonding patterns between the hydroxyl group of this compound and solvent molecules or other solute molecules. The simulations can also quantify the strength and lifetime of these hydrogen bonds. For instance, studies on methanol (B129727) in aqueous solutions have used MD to investigate hydrogen bonding networks. nih.govresearchgate.netresearchgate.net Similarly, the non-polar cyclohexyl ring, despite the polar C-F bonds, can engage in van der Waals interactions with other non-polar molecules. Understanding these interactions is key to predicting the molecule's solubility, miscibility, and potential to self-assemble.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a quantitative measure of reaction rates.

DFT calculations can be used to model various reactions involving the hydroxyl group, such as esterification, etherification, or oxidation. For example, the reaction profile for the esterification of this compound with a carboxylic acid could be calculated to determine the energy of the reactants, intermediates, transition states, and products. This information helps in understanding the reaction's feasibility and in optimizing reaction conditions.

The influence of the gem-difluoro group on the reactivity of the adjacent hydroxymethyl group is a key area of investigation. The strong electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. Computational methods can quantify these electronic effects and predict how they alter the molecule's reactivity compared to its non-fluorinated counterpart, cyclohexylmethanol. For instance, DFT-based studies have been used to investigate reaction profiles for methanol formation from CO2, highlighting the utility of these methods in understanding reaction pathways. researchgate.netrsc.orgcardiff.ac.uk

Ligand-Protein Docking and Molecular Modeling in Biological Contexts

In the realm of drug discovery and chemical biology, molecular modeling techniques like ligand-protein docking are essential for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. nih.govnih.govdntb.gov.uataylorandfrancis.comsemanticscholar.org

Molecular docking simulations attempt to predict the preferred binding orientation and affinity of a ligand to a protein's binding site. nih.govresearchgate.netchemrxiv.org The three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is used as a template. The this compound molecule is then computationally "docked" into the binding site in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

The results of docking studies can provide valuable hypotheses about the potential biological activity of this compound. The simulations can reveal key interactions, such as hydrogen bonds between the molecule's hydroxyl group and amino acid residues in the protein, or hydrophobic interactions between the cyclohexyl ring and non-polar pockets in the binding site. The fluorine atoms can also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which can contribute to binding affinity and specificity. These computational predictions can then guide the design of new experiments to test the molecule's biological activity.

Applications of 4,4 Difluorocyclohexyl Methanol in Medicinal Chemistry and Drug Discovery Research

Role as a Key Fluorinated Building Block and Pharmaceutical Intermediate

(4,4-Difluorocyclohexyl)methanol is recognized as a key fluorinated building block in organic synthesis and medicinal chemistry. sigmaaldrich.comambeed.comnih.gov Its utility stems from the presence of the gem-difluorinated cyclohexyl ring, a saturated carbocycle that can serve as a bioisostere for other cyclic or acyclic groups, and a primary alcohol functional group that allows for straightforward chemical modification and incorporation into larger, more complex molecules. sigmaaldrich.com As a pharmaceutical intermediate, it provides a reliable and accessible source of the 4,4-difluorocyclohexyl moiety for the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comossila.com The review of fluorinated cycloalkyl building blocks highlights their importance in drug discovery, covering their synthesis and the impact of their incorporation on key in vitro parameters. nih.gov The commercial availability of this compound and related structures underscores their role as fundamental components for research and development in the pharmaceutical sector. sigmaaldrich.combldpharm.com

Structure-Activity Relationship (SAR) Studies Incorporating the 4,4-Difluorocyclohexyl Moiety

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical structure correlates with biological activity. The incorporation of the 4,4-difluorocyclohexyl moiety has been a key strategy in several SAR investigations aimed at optimizing drug candidates.

A notable example is found in the development of P-glycoprotein (P-gp) modulators. In a comprehensive study to understand the drug/substrate-binding site of P-gp, researchers synthesized a series of 64 analogues. nih.gov Through these systematic modifications, the 4,4-difluorocyclohexyl group was identified as the optimal moiety at the C-terminus for achieving a potent ATPase inhibitory effect, a key indicator of P-gp interaction. nih.gov This finding highlights the rigid structural requirements of the P-gp binding pocket and demonstrates how the specific conformational and electronic properties of the difluorinated ring can be harnessed to enhance biological activity. nih.gov

Impact of Geminal Difluorination on Pharmacological Profiles

The introduction of a geminal difluoro group (CF2) onto the cyclohexyl ring profoundly influences a molecule's physicochemical properties, which in turn affects its pharmacological behavior. This strategic fluorination impacts metabolic stability, molecular conformation, target binding, and biodistribution.

Fluorination is widely employed to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net The strong carbon-fluorine bond is generally resistant to cleavage, thus preventing metabolic breakdown at that position. acs.org However, the effect of gem-difluorination is not always straightforward and can be highly dependent on the molecular context.

In a study comparing a macrocycle containing a gem-difluorinated alkoxyphenyl group to its non-fluorinated counterpart, the fluorinated version was surprisingly found to be less metabolically stable in human hepatocytes and liver microsomes. nih.gov Metabolite identification revealed that the primary metabolic pathway for the fluorinated macrocycle was amide hydrolysis, whereas the non-fluorinated version primarily underwent dealkylation. nih.gov The researchers postulated that the conformational effects of the gem-difluoro group promoted a cis-amide conformation that was more susceptible to enzymatic cleavage. nih.govnih.gov

Table 1: Comparative Metabolic Stability Data

| Compound | System | Half-life (t₁/₂) | Primary Metabolic Pathway |

|---|---|---|---|

| Fluorinated Macrocycle (4a) nih.gov | Human Hepatocytes & Microsomes | < Measurable Time | Amide Cleavage |

| Non-fluorinated Macrocycle (4b) nih.gov | Human Hepatocytes | 10 min | Phenolic Dealkylation |

| Non-fluorinated Macrocycle (4b) nih.gov | Human Liver Microsomes | 31 min | Phenolic Dealkylation |

This table is for illustrative purposes and synthesizes data from the cited research.

The C-F bond is a powerful tool for conformational control in drug design. d-nb.infobeilstein-journals.org The introduction of the gem-difluoro group in the 4-position of a cyclohexane (B81311) ring can significantly alter the conformational preferences of the molecule. This is due to stereoelectronic effects and dipole-dipole interactions that can stabilize or destabilize certain ring puckers and the orientation of appended functional groups. d-nb.infobeilstein-journals.org

In the aforementioned study of a fluorinated macrocycle, the gem-difluorinated system had a profound impact on the molecule's shape. nih.gov NMR studies revealed that while the non-fluorinated macrocycle existed almost exclusively in a trans-amide conformation, the fluorinated version existed as a 4:1 equilibrium of trans and cis amide conformers. nih.govnih.govdiva-portal.org The researchers demonstrated that the out-of-plane preference of the difluoroalkoxy system encourages the amide backbone to adopt the cis conformation. nih.govnih.gov This conformational shift was directly linked to the altered metabolic profile and demonstrates how gem-difluorination can be a tool to modulate the conformer population of a scaffold. nih.gov

Pre-organizing a drug molecule into its bioactive conformation—the shape it adopts when bound to its target—can lead to higher potency and selectivity by reducing the entropic penalty of binding. beilstein-journals.org The conformational rigidity imparted by the 4,4-difluorocyclohexyl group can be critical for optimizing interactions within hydrophobic binding pockets of biological targets. vulcanchem.com By locking the molecule into a more favorable shape, the 4,4-difluorocyclohexyl moiety can enhance binding affinity. For example, in a study of histone deacetylase (HDAC) inhibitors, vicinal difluorination was used to bias the conformation of the linker chains, which resulted in minor differences in isoform selectivity patterns. mdpi.com This illustrates the principle that controlling molecular shape through fluorination can fine-tune biological activity. mdpi.com

A drug's ability to cross biological membranes is essential for reaching its target, particularly for oral bioavailability and accessing intracellular sites. nih.govdiva-portal.org Membrane permeability is influenced by a compound's physicochemical properties, including lipophilicity, solubility, and size. researchgate.netyoutube.com The introduction of fluorine generally increases a molecule's lipophilicity, which can affect its permeability.

Studies on functionalized gem-difluorinated cycloalkanes have shown that their lipophilicity (LogP) and aqueous solubility follow complex trends that are affected by the position of the fluorine atoms, ring size, and the nature of other functional groups present. nih.govresearchgate.net Therefore, incorporating a 4,4-difluorocyclohexyl group does not have a universally predictable effect on permeability; it must be evaluated on a case-by-case basis. nih.govresearchgate.net The assessment of membrane permeability is often done using in vitro models like Caco-2 cells or parallel artificial membrane permeability assays (PAMPA). diva-portal.orgyoutube.com

The biodistribution of a drug is also influenced by these properties. Increased lipophilicity can lead to greater distribution into fatty tissues and may affect clearance rates. While specific biodistribution studies on compounds containing a this compound-derived moiety are not detailed in the provided context, the general principles of medicinal chemistry suggest that the increased lipophilicity from the CF2 group would alter how the drug is distributed and eliminated from the body compared to its non-fluorinated analog. researchgate.net

Integration into Novel Drug Scaffolds for Therapeutic Development

A drug scaffold is the core structure of a molecule to which various functional groups are attached to create a family of related compounds. nih.govresearchgate.net Scaffolds can be designed to deliver drugs with high efficiency to specific sites and provide a suitable substrate for interaction with biological targets. nih.govresearchgate.net

The 4,4-difluorocyclohexyl moiety, derived from this compound, has been successfully integrated into novel drug scaffolds for therapeutic development. Its utility as a bioisosteric replacement for other groups, combined with its ability to modulate pharmacological properties, makes it an attractive component for scaffold design.

For example, the discovery that the 4,4-difluorocyclohexyl group was the optimal moiety for P-gp inhibitory activity established its importance in the scaffold of that particular chemical series. nih.gov This finding provides a clear roadmap for designing future P-gp modulators by incorporating this fluorinated ring system into new scaffolds. Similarly, the development of a bi-layer scaffold for cartilage regeneration, while not using this specific compound, illustrates the broader concept of using well-defined chemical components to build larger therapeutic structures. nih.gov By using this compound as a starting material, medicinal chemists can introduce the 4,4-difluorocyclohexyl unit into diverse molecular frameworks, exploring its potential in various therapeutic areas, from oncology to infectious diseases, in the quest for new and improved medicines. acs.org

Mechanisms of Biological Activity

The biological activity of compounds derived from this compound is best understood through the mechanism of their parent compound, perhexiline (B1211775), which the fluorinated analogs are designed to mimic.

The primary molecular target for perhexiline and its fluorinated analogs is carnitine palmitoyltransferase-1 (CPT-1). google.comuea.ac.uk It also demonstrates inhibitory effects on carnitine palmitoyltransferase-2 (CPT-2) to a lesser degree. uea.ac.ukdrugbank.com CPT enzymes are located in the mitochondrial membrane and are essential for the transport of long-chain fatty acids into the mitochondria for energy production. google.comuea.ac.uk The fluorinated analogs, such as 4,4-gem-difluoroperhexiline, were shown to retain acceptable potency against CPT-1. nih.gov

By binding to CPT-1 and CPT-2, perhexiline and its analogs act as reversible inhibitors of these enzymes. google.comuea.ac.uk This inhibition blocks the primary function of the CPT system. The potency of perhexiline's inhibition is considered modest, with reported IC50 values against CPT-1 in the micromolar range. google.comuea.ac.uk The drug's tendency to concentrate in myocardial tissue is thought to overcome this modest potency, allowing for effective enzyme inhibition at the target site. uea.ac.uk

| Enzyme Target | Tissue Source | IC50 Value (µM) |

|---|---|---|

| CPT-1 | Rat Cardiac Mitochondria | 77 google.com |

| CPT-1 | Rat Liver Mitochondria | 148 google.com |

| CPT-2 | Not Specified | 79 google.com |

The inhibition of the CPT enzyme system directly influences the biochemical pathway of energy metabolism in the heart. By preventing the mitochondrial uptake of fatty acids, the compounds force a metabolic switch from fatty acid oxidation to carbohydrate utilization (glycolysis). uea.ac.ukdrugbank.com This shift is therapeutically beneficial because metabolizing glucose for energy requires less oxygen than metabolizing fatty acids to produce the same amount of ATP. google.comuea.ac.uk This "oxygen-sparing" effect enhances myocardial efficiency, allowing the heart to maintain its output despite reduced oxygen availability, which is particularly significant in the treatment of ischemic conditions like angina and heart failure. uea.ac.ukdrugbank.com

Applications in Advanced Materials Science

Building Block for Polymer Synthesis and Functional Materials

(4,4-Difluorocyclohexyl)methanol serves as a crucial building block in the synthesis of specialized polymers, most notably polycarbonates and polyesters. The hydroxyl (-OH) group provides a reactive site for polymerization reactions, while the difluorinated cyclohexane (B81311) ring imparts unique characteristics to the resulting polymer chain.

The synthesis of polycarbonates often involves the reaction of a diol with a carbonate source, such as diphenyl carbonate, through a process called melt condensation. google.com In this context, this compound can be used as a diol monomer. Another modern, greener approach is the direct synthesis of polycarbonate diols from carbon dioxide (CO2) and diols, a method that is gaining attention for its sustainability. rsc.org This process, often facilitated by a catalyst like ceria (CeO2), allows for the direct incorporation of diols to create polycarbonate chains, presenting a viable pathway for the use of fluorinated diols like this compound. rsc.org

The inclusion of the 4,4-difluorocyclohexyl moiety into the polymer backbone results in functional materials with modified properties. Fluorine's high electronegativity creates strong, stable carbon-fluorine bonds, which can enhance the chemical resistance and alter the surface properties of the polymer, such as hydrophobicity. amazonaws.com These fluorinated polymers are sought after for applications requiring robust and durable materials.

Table 1: Polymerization Methods Involving Diol Monomers

| Polymerization Method | Reactants | Typical Catalyst | Resulting Polymer |

|---|---|---|---|

| Melt Condensation | Diol, Diaryl Carbonate | Tetraorganophosphonium Carboxylate Salt | Polycarbonate |

Incorporation into Liquid Crystal Mixtures and Display Technologies

The field of liquid crystal (LC) technology heavily relies on molecules with specific dielectric properties. kent.edu this compound and its derivatives are of significant interest for their use in liquid crystal mixtures, particularly for creating materials with negative dielectric anisotropy (Δε < 0). nih.govresearchgate.net This property is essential for advanced display modes such as Vertical Alignment (VA) and In-Plane Switching (IPS). epo.org

The primary benefit of using these materials is the ability to control the orientation of liquid crystal molecules with an electric field. In VA-LCDs, for instance, liquid crystals with negative dielectric anisotropy align perpendicularly to the glass substrates in the absence of an electric field, resulting in a dark "off" state. Applying a voltage causes them to switch, allowing light to pass through. The magnitude of the dielectric anisotropy influences the switching voltage and speed of the display. mdpi.com

Table 2: Properties of Fluorinated Moieties in Liquid Crystal Design

| Fluorinated Moiety | Key Property | Advantage in LC Displays |

|---|---|---|

| 4,4-Difluorocyclohexyl | Strong molecular dipole perpendicular to the molecular axis. | Induces negative dielectric anisotropy (Δε < 0). |

Research into Enhanced Thermal Stability and Mechanical Properties of Materials

The incorporation of fluorine atoms into a polymer structure is a well-established strategy for enhancing thermal stability. amazonaws.commsstate.edu High-performance polymers like fluoropolymers are known for their exceptional resistance to heat and chemical degradation. msstate.edu The strength of the carbon-fluorine bond contributes significantly to this stability.

When this compound is used as a monomer in polymer synthesis, the resulting material benefits from these characteristics. Research on fluorinated polymers, such as fluorinated poly(aryleneetherketone)s (F-PAEKs) and fluorosilicones, demonstrates that the presence of fluorine leads to high decomposition temperatures and robust performance across a wide temperature range. amazonaws.commdpi.com For example, F-PAEKs have shown 5% weight loss temperatures (T5%) exceeding 440 °C, indicating excellent thermal stability suitable for high-temperature applications. amazonaws.com

The rigid, cyclic structure of the cyclohexane ring can also contribute to improved mechanical properties of the host material. Incorporating such bulky, alicyclic structures into a polymer backbone can increase the glass transition temperature (Tg), leading to a material that retains its stiffness and mechanical strength at higher temperatures. Studies on various polymers show that thermal decomposition and material properties are directly linked to their molecular structure and weight. researchgate.netmdpi.commdpi.com Therefore, polymers derived from this compound are expected to exhibit enhanced thermal and mechanical performance, making them candidates for use in demanding environments, such as in the aerospace and electronics industries. amazonaws.com

Table 3: Thermal Properties of Fluorinated Polymers

| Polymer Type | Key Thermal Property | Noted Advantage |

|---|---|---|

| Fluorinated Poly(aryleneetherketone)s (F-PAEKs) | T5% (5% weight loss temp.) > 440 °C | High decomposition temperature. amazonaws.com |

Emerging Research Avenues and Future Directions for 4,4 Difluorocyclohexyl Methanol

The strategic incorporation of fluorine into cyclic aliphatic scaffolds represents a significant area of growth in medicinal and agricultural chemistry. The (4,4-Difluorocyclohexyl)methanol motif, in particular, is at the forefront of emerging research, offering a unique combination of properties that are being explored in advanced synthetic methodologies and novel applications. This article details the burgeoning research avenues and future outlook for this valuable chemical building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。